N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide
Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide is a chemical compound with the molecular formula C15H12ClIN2OS and a molecular weight of 430.69 g/mol . This compound is characterized by the presence of a chloro-iodophenyl group, a carbamothioyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 3-methylbenzoyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using techniques such as recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide can be compared with similar compounds such as:
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide: This compound has a similar structure but with a fluorobenzamide group instead of a methylbenzamide group.
2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide: This compound has additional chloro groups on the benzamide ring, which may alter its chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(17)8-12(13)16/h2-8H,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKTUDODFPRJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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